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molecular formula C11H9BrN2O B1439296 2-(Benzyloxy)-5-bromopyrimidine CAS No. 742058-39-5

2-(Benzyloxy)-5-bromopyrimidine

Cat. No. B1439296
M. Wt: 265.11 g/mol
InChI Key: RDGZEALFIOPSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084611B2

Procedure details

Potassium tert-butoxide (6.96 g) was added to a solution of 5-bromo-2-chloro-pyrimidine (10 g) and benzyl alcohol (6.4 ml) in N,N-dimethylformamide (140 ml) and the mixture was stirred at room temperature for 1.5 hours. Water was added to the mixture and the precipitated solid was collected by filtration, washed with methanol, dried to give the titled compound (10.6 g). MS (m/z): 265/267 [M+H]+.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:9]=[N:10][C:11](Cl)=[N:12][CH:13]=1.[CH2:15]([OH:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CN(C)C=O>[CH2:15]([O:22][C:11]1[N:10]=[CH:9][C:8]([Br:7])=[CH:13][N:12]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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